1,3-Bis(fluoromethyl)benzene, also known as 1,3-bis(trifluoromethyl)benzene, is an organic compound with the molecular formula and a molecular weight of 214.11 g/mol. This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring at the 1 and 3 positions. It appears as a colorless to slightly yellow liquid and has a boiling point of approximately 116 °C and a melting point of -37.4 °C .
The compound can be sourced from various chemical suppliers and is widely used in scientific research and industrial applications due to its unique chemical properties.
1,3-Bis(fluoromethyl)benzene falls under the category of aromatic compounds, specifically polyfluorinated aromatic hydrocarbons. Its structure includes a benzene ring substituted with fluoromethyl groups, which significantly influences its reactivity and stability.
The synthesis of 1,3-bis(fluoromethyl)benzene can be achieved through several methods:
The lithiation process typically employs reagents such as n-butyllithium, which facilitates the introduction of lithium at specific positions on the aromatic ring. Subsequent reactions involve electrophilic substitution with fluorinated electrophiles to introduce the trifluoromethyl groups.
The molecular structure of 1,3-bis(fluoromethyl)benzene features:
1,3-Bis(fluoromethyl)benzene undergoes several notable chemical reactions:
Common reagents for these reactions include n-butyllithium for lithiation and carbon dioxide for carboxylation. The reactions typically require controlled conditions to ensure regioselectivity.
The mechanism of action for 1,3-bis(fluoromethyl)benzene primarily involves its reactivity due to the electron-withdrawing nature of the trifluoromethyl groups. This characteristic enhances its electrophilic properties, making it suitable for various synthetic pathways.
The compound's ability to undergo lithiation suggests that it may interact with metal catalysts or reagents that facilitate further transformations in organic synthesis .
The compound exhibits good thermal stability and low gastrointestinal absorption properties . Its reactivity profile makes it useful in synthetic organic chemistry.
1,3-Bis(fluoromethyl)benzene serves multiple roles in scientific research:
The industrial production of 1,3-bis(trifluoromethyl)benzene predominantly relies on sequential chlorination and fluorination of m-xylene. This two-stage process begins with side-chain chlorination under radical conditions, where m-xylene reacts with chlorine gas at 58°C under LED irradiation to yield 1,3-bis(chloromethyl)benzene with high regioselectivity and yields exceeding 99% [10]. The reaction employs ionic liquids like 1-butyl-3-methylimidazolium chloride as green catalysts, enhancing reaction efficiency while minimizing byproducts.
The fluorination stage utilizes anhydrous hydrogen fluoride (HF) in the presence of Lewis acid catalysts. Critical to this transformation is the conversion of chloromethyl groups to trifluoromethyl moieties via stepwise halogen exchange. Antimony pentachloride (SbCl₅) or mixed antimony halides (SbCl₅-xFx) catalyze the reaction at temperatures of 80–150°C, achieving near-quantitative conversion. The mechanism proceeds through intermediates including 1,3-bis(dichloromethyl)benzene and 1-(chloromethyl)-3-(trichloromethyl)benzene, with final fluorination yielding the target compound [1] [6]. This pathway's robustness stems from optimized catalyst systems that suppress polymerization and enhance selectivity.
Table 1: Catalysts for Chlorination-Fluorination of m-Xylene
Catalyst System | Temperature Range | Key Intermediate | Final Yield |
---|---|---|---|
SbCl₅/SbCl₃ | 100–150°C | 1,3-Bis(dichloromethyl)benzene | >95% |
AlCl₃ | 80–120°C | 1-(Trichloromethyl)-3-(chloromethyl)benzene | 85–90% |
Ionic liquids + Cl₂ | 58°C | 1,3-Bis(chloromethyl)benzene | 99% |
Recent advances focus on HF-base systems that enable selective mono- or difluorination under milder conditions. Studies demonstrate that HF paired with basic solvents (dioxane, pyridine, or tributyl phosphate) facilitates the conversion of 1,3-bis(dichloromethyl)benzene to fluorinated analogs. At 50°C, HF-pyridine mixtures preferentially yield 1,3-bis(difluoromethyl)benzene, while stoichiometric HF with SbF₃ catalyst achieves near-complete conversion to 1,3-bis(trifluoromethyl)benzene [3]. The base modulates HF nucleophilicity, suppressing acid-mediated side reactions like polymerization.
Catalyst-enhanced systems significantly improve fluorination efficiency. Introducing SbF₃ to HF-dioxane mixtures increases fluorination yields from <20% to >80% by facilitating chloride displacement via pentacoordinated antimony intermediates. This approach enables precise control over fluorine incorporation, allowing selective synthesis of either CHF₂ or CF₃ derivatives by adjusting the HF:base ratio and catalyst loading [3]. Such systems operate at lower temperatures (50–80°C) than traditional methods, reducing energy consumption and corrosion risks.
Table 2: Performance of Catalytic Fluorination Systems
Fluorination System | Temperature | Selectivity Profile | Conversion |
---|---|---|---|
HF-Pyridine (1:1) | 50°C | Predominantly CHF₂ derivatives | 25–30% |
HF-Dioxane + SbF₃ (5 mol%) | 80°C | >90% CF₃ products | >80% |
HF-Tributylphosphate | 50°C | Mixture of CHF₂/CF₃ compounds | 40–45% |
1,3-Bis(trifluoromethyl)benzene undergoes directed ortho-metalation at the C2 position due to the combined electronic effects of its meta-CF₃ groups. Treatment with n-butyllithium (n-BuLi) in diethyl ether at −78°C generates a stable aryllithium intermediate, which reacts with CO₂ to furnish 2,6-bis(trifluoromethyl)benzoic acid—a key pharmaceutical building block. The reaction proceeds with high regioselectivity (>90%) as the strongly electron-withdrawing CF₃ groups activate the ortho positions while the meta-orientation prevents bis-metalation [4] [8].
Chelation-assisted metalation further enhances selectivity. Adding N,N,N',N'-tetramethylethylenediamine (TMEDA) to n-BuLi forms a complex that increases nucleophilicity and stabilizes the transition state. This method exclusively targets the C4 position when the C2 site is blocked, enabling access to 4-substituted derivatives. Subsequent carboxylation or electrophilic quenching yields functionalized analogs inaccessible via electrophilic substitution, underscoring this strategy's utility in synthesizing sterically hindered intermediates [8].
Table 3: Metalation-Carboxylation Approaches
Metalation Agent | Additive | Reaction Site | Primary Product | Yield |
---|---|---|---|---|
n-BuLi | None | C2 | 2,6-Bis(trifluoromethyl)benzoic acid | 70–75% |
n-BuLi | TMEDA | C4 | 4-Substituted-1,3-bis(trifluoromethyl)benzenes | 65% |
LDA (Lithium Diisopropylamide) | None | C2/C4 mixture | Isomeric carboxylate blends | 50–55% |
Emerging solvent-free chlorination methodologies address waste reduction in m-xylene processing. A breakthrough technique employs molten 1,3-bis(chloromethyl)benzene itself as the reaction medium, eliminating organic solvents. Under LED light at 58°C, chlorine gas reacts with m-xylene in the presence of imidazolium-based ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride), achieving 99% conversion and >99% purity. The ionic liquid catalyzes the reaction and is recovered via phase separation, enabling reuse across multiple cycles [10]. This approach exemplifies atom economy, generating HCl as the sole byproduct.
Energy-efficient fluorination integrates continuous-flow reactors with immobilized catalysts to intensify the halogen-exchange process. Fixed-bed systems using SbCl₅-coated alumina enable gas-phase fluorination of 1,3-bis(chloromethyl)benzene with HF at 150°C, reducing reaction times from hours to minutes. Solvent-free conditions coupled with catalyst immobilization minimize metal leaching and facilitate HCl capture for recycling. Life-cycle assessments confirm 40–50% reductions in energy use and waste compared to batch processes, aligning with green chemistry principles [1] [6].
Table 4: Green Metrics for Solvent-Free Synthesis
Parameter | Solvent-Based Process | Solvent-Free Process | Improvement |
---|---|---|---|
E-Factor (kg waste/kg product) | 12–15 | 0.8–1.2 | 92% reduction |
Catalyst Recyclability | ≤3 cycles | >10 cycles | >300% increase |
Energy Consumption | High (batch heating) | Low (flow system) | 45% reduction |
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